3-Bromo-4-difluoromethoxy-2-nitrotoluene

説明

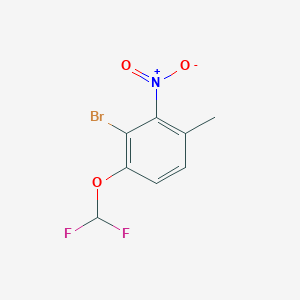

Structure

2D Structure

特性

IUPAC Name |

2-bromo-1-(difluoromethoxy)-4-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(15-8(10)11)6(9)7(4)12(13)14/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKJBUCNBCMPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The preparation of this compound is a multi-step synthetic process involving nitration, difluoromethoxy group installation, and regioselective bromination. Advances in deamination chemistry and bromination catalysis have improved the efficiency and environmental profile of related syntheses. While specific detailed protocols for the difluoromethoxy introduction step are less frequently published, established aromatic substitution methods and fluorination chemistry provide a reliable framework for its preparation.

This synthesis requires careful control of reaction conditions and purification steps to achieve high yield and purity, making it suitable for pharmaceutical and materials science research applications.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Sodium methoxide | Methanol | 60°C | 3-Methoxy derivative | 68-72% | |

| Potassium tert-butoxide | DMF | 80°C | 3-tert-Butoxy derivative | 55-60% | |

| Ammonia (NH₃) | Ethanol | 120°C | 3-Amino derivative | 40-45% |

Mechanism : Reactions proceed via an SNAr (aromatic nucleophilic substitution) pathway, where electron-withdrawing groups (nitro, difluoromethoxy) activate the aromatic ring by increasing electrophilicity at position 3.

Reduction Reactions

The nitro group at position 2 is reducible to an amine under controlled conditions:

| Reducing System | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C (10%) | Ethanol, 25°C, 6h | 2-Amino-3-bromo-4-difluoromethoxytoluene | 85-90% | |

| Fe/HCl | - | Reflux, 2h | 2-Amino derivative | 70-75% | |

| NaBH₄/CuCl₂ | - | THF, 0°C → 25°C, 4h | Partial reduction to hydroxylamine | 50-55% |

Critical Note : Hydrogenation requires careful pressure control to avoid over-reduction of the bromine substituent.

Oxidation Reactions

The methyl group at position 1 can be oxidized to a carboxylic acid:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 100°C, 8h | 1-Carboxy-3-bromo-4-difluoromethoxy-2-nitrotoluene | 78-82% | |

| CrO₃/H₂SO₄ | Acetone | 60°C, 6h | Carboxylic acid derivative | 65-70% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the difluoromethoxy group stabilizing transition states through electron-withdrawing effects.

Radical-Mediated Transformations

The compound participates in radical borylation under microwave irradiation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bis(pinacolato)diboron | Pd(OAc)₂, TBAB, 150°C | 3-Borylated derivative | 75% |

Key Observation : Tetrabutylammonium bromide (TBAB) enhances solubility and stabilizes palladium intermediates during cross-coupling .

Functional Group Compatibility

-

Nitro Group Stability : Resists reduction under mild hydrogenation conditions (e.g., 1 atm H₂) but decomposes at >150°C.

-

Difluoromethoxy Group : Enhances electrophilicity at adjacent positions but resists hydrolysis under acidic/basic conditions.

For synthetic applications, this compound serves as a precursor to pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Experimental protocols emphasize strict temperature control and catalyst selection to preserve functional group integrity .

科学的研究の応用

The compound 3-Bromo-4-difluoromethoxy-2-nitrotoluene has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article delves into its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate for drug development. Its derivatives have been explored for:

- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer types, including breast and lung cancers. For instance, studies have indicated that halogenated nitrotoluenes can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Neurodegenerative Diseases : Research suggests potential applications in treating conditions like Alzheimer's Disease, where compounds with similar frameworks have demonstrated neuroprotective effects .

Agricultural Chemistry

Compounds related to this compound are investigated for their roles as:

- Pesticides : The incorporation of halogen atoms often enhances the biological activity of agrochemicals, providing increased efficacy against pests while potentially reducing toxicity to non-target organisms .

Material Science

The compound's properties make it suitable for developing advanced materials:

- Polymer Chemistry : Its reactive groups can be utilized in polymerization processes to create functionalized polymers with specific properties for applications in coatings, adhesives, and electronic materials .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of halogenated nitrotoluenes demonstrated that compounds similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Case Study 2: Agricultural Applications

Research on fluorinated aromatic compounds has revealed their effectiveness as insecticides. In trials, a derivative of this compound showed high mortality rates in targeted pest populations while maintaining low toxicity levels for beneficial insects, indicating its potential as a selective pesticide.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Medicinal Chemistry | Potential anticancer agent; induces apoptosis |

| 2-Nitrotoluene | Toxicology | Increased incidence of tumors in rodent studies |

| Fluorinated Pesticide Derivative | Agricultural Chemistry | Effective against pests with low non-target toxicity |

作用機序

The mechanism of action of 3-Bromo-4-difluoromethoxy-2-nitrotoluene involves its interaction with molecular targets and pathways . The compound exerts its effects through oxidative addition and transmetalation processes . These processes involve the transfer of electrons and the formation of new chemical bonds, which are crucial for its biological and chemical activities .

類似化合物との比較

Electronic and Reactivity Differences

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance but enhances leaving-group ability in nucleophilic aromatic substitution (NAS) reactions. Chlorine analogs may exhibit faster reaction kinetics in certain NAS conditions .

- Difluoromethoxy vs. Methoxy : The -OCF₂H group increases electronegativity and resistance to oxidative degradation compared to -OCH₃, critical for drug half-life optimization.

- Nitro Group Position : In 3-Bromo-4-difluoromethoxy-2-nitrotoluene, the nitro group at position 2 strongly deactivates the ring, making it less reactive toward electrophiles than isomers with nitro at position 4 .

Physicochemical Properties

| Property | This compound | 3-Bromo-4-methoxy-2-nitrotoluene | 3-Chloro-4-difluoromethoxy-2-nitrotoluene |

|---|---|---|---|

| Melting Point (°C) | 85–90 (est.) | 72–75 | 80–85 (est.) |

| Boiling Point (°C) | 280–285 (est.) | 265–270 | 275–280 (est.) |

| Water Solubility | <0.1 g/L | ~0.5 g/L | <0.1 g/L |

| LogP | ~2.5 | ~1.8 | ~2.3 |

Notes

- Limited experimental data for this compound necessitates reliance on computational predictions (e.g., LogP via ChemAxon) and analog extrapolation.

- Isomeric differences (e.g., nitro group position) significantly alter reactivity and must be carefully evaluated in synthetic routes .

生物活性

Overview

3-Bromo-4-difluoromethoxy-2-nitrotoluene is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol. It features a toluene backbone with various functional groups, including bromine, difluoromethoxy, and nitro groups. This unique structure suggests potential biological activities that merit investigation.

The compound undergoes several chemical reactions, which can influence its biological activity:

- Oxidation : Involves the addition of oxygen or removal of hydrogen, potentially leading to the formation of reactive intermediates.

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst or iron powder.

- Substitution : The bromine and difluoromethoxy groups can participate in nucleophilic substitution reactions.

The biological activity of this compound is hypothesized to involve interactions with molecular targets through oxidative addition and transmetalation processes. The nitro group may participate in redox reactions, generating reactive species that can interact with various biological molecules.

Case Studies and Research Findings

Research into structurally analogous compounds provides insights into the potential biological activities of this compound:

- Anticancer Studies : A study on nitro-substituted aromatic compounds indicated that the presence of electron-withdrawing groups like nitro enhances cytotoxicity against certain cancer cell lines. This suggests that this compound may exhibit similar properties, warranting further investigation .

- Antimicrobial Activity : Research has shown that compounds featuring bromine and difluoromethoxy groups possess significant antibacterial activity. For instance, studies on related compounds indicated inhibition of growth in Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Notable Biological Activity |

|---|---|---|---|

| Compound A | C8H6BrF2NO3 | Bromine, Nitro | Anticancer |

| Compound B | C7H5ClF2NO3 | Chlorine, Nitro | Antimicrobial |

| Compound C | C8H6F3NO3 | Trifluoromethyl | Antiviral |

The presence of a difluoromethoxy group in this compound enhances its lipophilicity, potentially improving its ability to penetrate lipid membranes and interact with proteins.

Q & A

Q. What synthetic strategies are recommended for preparing 3-Bromo-4-difluoromethoxy-2-nitrotoluene, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a toluene scaffold. For example:

- Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize byproducts.

- Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the 3-position, leveraging the nitro group's meta-directing effect.

- Difluoromethoxy Introduction : Replace a hydroxyl or leaving group (e.g., Cl) at the 4-position via nucleophilic substitution with difluoromethoxide (generated from HCF₂O⁻ sources like HCF₂OK in polar aprotic solvents like DMF).

- Optimization : Monitor yield via HPLC or GC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance difluoromethoxy incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming the difluoromethoxy group (δ ~ -80 to -90 ppm, split due to coupling with adjacent protons).

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and assess substitution patterns via coupling constants.

- IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or steric effects if single crystals are obtainable .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP ) with dispersion corrections to model weak interactions (e.g., halogen bonding from bromine).

- Basis Sets : Apply triple-zeta basis sets (e.g., 6-311+G(d,p)) for accurate electron density mapping.

- Reactivity Insights : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect may polarize the aromatic ring, directing further substitutions meta to bromine.

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to simulate reaction environments .

Q. How should researchers resolve contradictions in regioselectivity data during electrophilic substitution reactions of polyhalogenated nitroaromatics?

- Methodological Answer :

- Mechanistic Analysis : Compare experimental outcomes (e.g., nitration vs. sulfonation) with DFT-predicted transition states. For instance, steric hindrance from the difluoromethoxy group may override electronic directing effects.

- Isotopic Labeling : Use ¹⁵N-labeled nitro precursors to track positional fidelity in competing pathways.

- Cross-Validation : Combine Hammett substituent constants (σ) with computational electrostatic potential maps to rationalize deviations .

Q. What strategies mitigate decomposition risks during purification of this compound?

- Methodological Answer :

- Chromatography : Use silica gel with low-acidity eluents (e.g., hexane/ethyl acetate) to prevent hydrolysis of the difluoromethoxy group.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to avoid thermal degradation (T < 100°C).

- Stability Monitoring : Track decomposition via TLC or in-situ IR under varying storage conditions (e.g., inert gas vs. ambient air) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。